methyl (2Z)-4-(4-cyanophenyl)-2-hydroxy-4-oxobut-2-enoate
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Overview
Description
Methyl (2Z)-4-(4-cyanophenyl)-2-hydroxy-4-oxobut-2-enoate is an organic compound with a complex structure that includes a cyanophenyl group, a hydroxy group, and an oxobutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-4-(4-cyanophenyl)-2-hydroxy-4-oxobut-2-enoate typically involves the reaction of 4-cyanobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-4-(4-cyanophenyl)-2-hydroxy-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of a diketone compound.
Reduction: Formation of a diol compound.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl (2Z)-4-(4-cyanophenyl)-2-hydroxy-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2Z)-4-(4-cyanophenyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The presence of the cyanophenyl group allows it to interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy and oxo groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-4-(4-nitrophenyl)-2-hydroxy-4-oxobut-2-enoate
- Methyl (2Z)-4-(4-methoxyphenyl)-2-hydroxy-4-oxobut-2-enoate
- Methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate
Uniqueness
Methyl (2Z)-4-(4-cyanophenyl)-2-hydroxy-4-oxobut-2-enoate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Properties
Molecular Formula |
C12H9NO4 |
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Molecular Weight |
231.20 g/mol |
IUPAC Name |
methyl (Z)-4-(4-cyanophenyl)-4-hydroxy-2-oxobut-3-enoate |
InChI |
InChI=1S/C12H9NO4/c1-17-12(16)11(15)6-10(14)9-4-2-8(7-13)3-5-9/h2-6,14H,1H3/b10-6- |
InChI Key |
FFBDTEKBUZKTGW-POHAHGRESA-N |
Isomeric SMILES |
COC(=O)C(=O)/C=C(/C1=CC=C(C=C1)C#N)\O |
Canonical SMILES |
COC(=O)C(=O)C=C(C1=CC=C(C=C1)C#N)O |
Origin of Product |
United States |
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